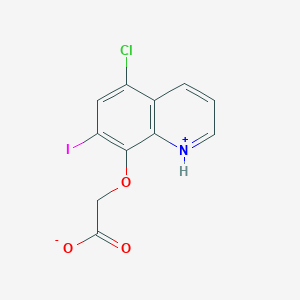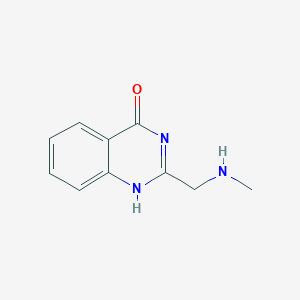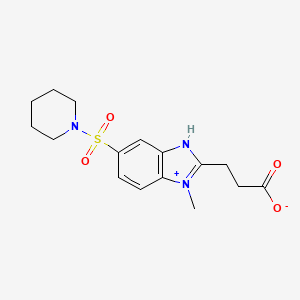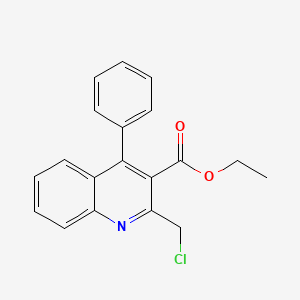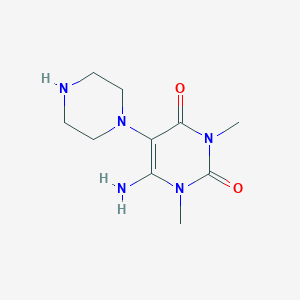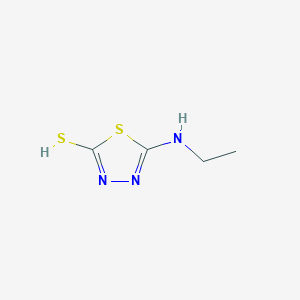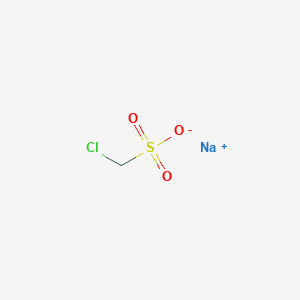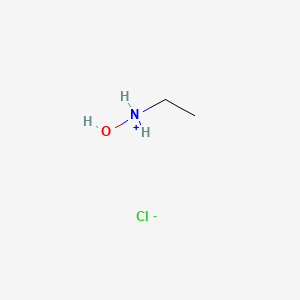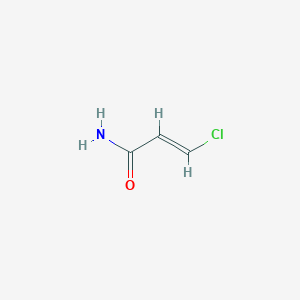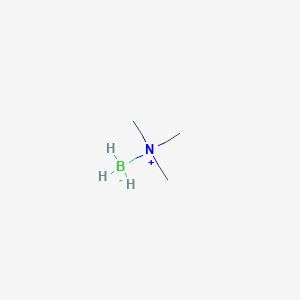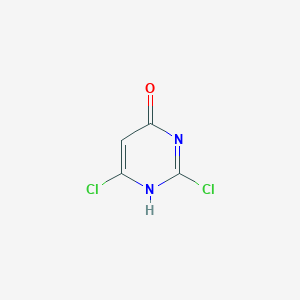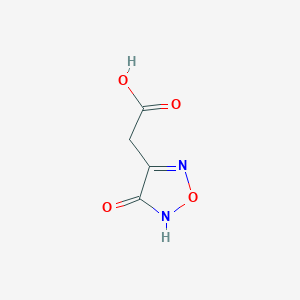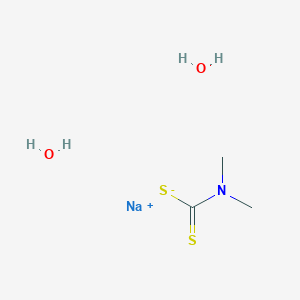
sodium;N,N-dimethylcarbamodithioate;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a white to off-white crystalline powder that is highly soluble in water . This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium;N,N-dimethylcarbamodithioate;dihydrate can be synthesized through the reaction of carbon disulfide with dimethylamine in the presence of sodium hydroxide . The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
CS2+(CH3)2NH+NaOH→C3H6NNaS2+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures . The product is then purified through crystallization and drying processes to obtain the final compound in its dihydrate form.
Chemical Reactions Analysis
Types of Reactions
Sodium;N,N-dimethylcarbamodithioate;dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include disulfides, thiols, and substituted carbamodithioates .
Scientific Research Applications
Sodium;N,N-dimethylcarbamodithioate;dihydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium;N,N-dimethylcarbamodithioate;dihydrate involves its ability to chelate metal ions, which can inhibit the activity of metal-dependent enzymes . This chelation disrupts the normal function of these enzymes, leading to various biological effects. Additionally, it can interact with thiol groups in proteins, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
Sodium diethyldithiocarbamate trihydrate: Similar in structure but with ethyl groups instead of methyl groups.
Sodium pyrrolidinedithiocarbamate: Contains a pyrrolidine ring instead of dimethyl groups.
Uniqueness
Sodium;N,N-dimethylcarbamodithioate;dihydrate is unique due to its specific chemical structure, which allows it to form stable complexes with metal ions and participate in a variety of chemical reactions . Its high solubility in water and ability to inhibit nitric oxide synthesis in biological systems further distinguish it from similar compounds .
Properties
IUPAC Name |
sodium;N,N-dimethylcarbamodithioate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NS2.Na.2H2O/c1-4(2)3(5)6;;;/h1-2H3,(H,5,6);;2*1H2/q;+1;;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVBYQPOGVWUPK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)[S-].O.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=S)[S-].O.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10NNaO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
